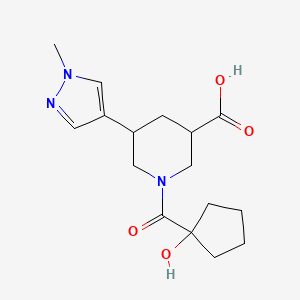![molecular formula C16H23N3O3 B7438876 N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide](/img/structure/B7438876.png)
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide, also known as AOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOA is a hydroxamic acid derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide involves the inhibition of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from histones, which leads to the repression of gene expression. This compound inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of HDACs, the activation of tumor suppressor genes, and the suppression of oncogenes. This compound has also been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide in lab experiments is its specificity for HDAC inhibition, which allows for the selective inhibition of HDACs without affecting other enzymes. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide, including its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Additionally, studies are needed to investigate the potential side effects of this compound and its long-term safety. Finally, future research may focus on the development of novel derivatives of this compound with improved solubility and efficacy.
Métodos De Síntesis
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide can be synthesized through various methods, including the reaction of 1-adamantylamine with ethyl chloroacetate, followed by the reaction with hydrazine hydrate to form 3-(1-adamantyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of the oxadiazole with hydroxylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. This compound has been found to exhibit anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-9-13(21)17-2-1-14-18-15(19-22-14)16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12,20H,1-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQJOJOHGHCHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NOC(=N4)CCNC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)
![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)
![N-[4-[methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7438868.png)
![1-[2-(1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl)ethyl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7438872.png)
![(1S,4R)-N,7,7-trimethyl-2-oxo-N-(1H-pyrrol-2-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7438882.png)